8-Dechloro-10-chloro Loratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Dechloro-10-chloro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is one of the impurities or metabolites of Loratadine, which is a non-sedating histamine H1-receptor antagonist.
Mechanism of Action
Target of Action
8-Dechloro-10-chloro Loratadine is an impurity of Loratadine , which is a second-generation antihistamine . The primary target of Loratadine is the H1 histamine receptor . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis and other allergic conditions .
Mode of Action
Loratadine, and by extension this compound, exerts its effect by targeting H1 histamine receptors . By binding to these receptors, it prevents histamine from attaching and causing allergic symptoms. This results in a reduction of symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions .
Biochemical Pathways
Loratadine is known to inhibit the binding of histamine to H1 receptors, thereby preventing the typical allergic response .
Pharmacokinetics
Loratadine is extensively metabolized in the body to produce active metabolites . The body’s exposure to these active metabolites is much higher than to the prodrug with Loratadine . These metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
Loratadine acts as a selective antagonist of the H1 histamine receptor, reducing the symptoms of allergic reactions .
Biochemical Analysis
Biochemical Properties
It is known that Loratadine, the parent compound, interacts with histamine H1-receptors in the body
Cellular Effects
Loratadine has been shown to have antineoplastic effects in lung cancer cells, inducing apoptosis and reducing epithelial-mesenchymal transition
Molecular Mechanism
Loratadine is known to be a nonsedating-type histamine H1-receptor antagonist
Metabolic Pathways
Loratadine is known to be metabolized by several cytochrome P450 enzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Dechloro-10-chloro Loratadine involves several steps. One common method includes the following steps :
Dissolution: Crude Loratadine is dissolved in an appropriate organic solvent.
Adsorption: Active carbon is added to adsorb impurities, followed by heating, stirring, and filtering to obtain primarily-purified Loratadine.
Concentration: The solution is concentrated and loaded onto a macroporous absorption resin column.
Elution: The column is washed with purified water and eluted with 50% isopropyl alcohol containing 0.01 mol/L hydrochloric acid.
Crystallization: The eluent is collected, and the pH is adjusted with an alkaline solution. The solution is then cooled for crystallization, centrifuged, washed, and dried to obtain trebly-purified Loratadine.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Dechloro-10-chloro Loratadine undergoes various chemical reactions, including:
Oxidation: Likely to occur in the piperidine and cycloheptane rings.
Reduction: Can be reduced under specific conditions to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized compounds .
Scientific Research Applications
8-Dechloro-10-chloro Loratadine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Loratadine formulations.
Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.
Industry: Used in the development and quality control of pharmaceutical products containing Loratadine.
Comparison with Similar Compounds
Similar Compounds
Loratadine: The parent compound, used widely as an antihistamine.
Desloratadine: A major active metabolite of Loratadine with similar antihistaminic properties.
8-Dechloro-10-chloro Desloratadine: Another derivative with similar chemical structure and properties.
Uniqueness
8-Dechloro-10-chloro Loratadine is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research and development in pharmaceutical sciences.
Properties
IUPAC Name |
ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLTRDXLVUPHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.